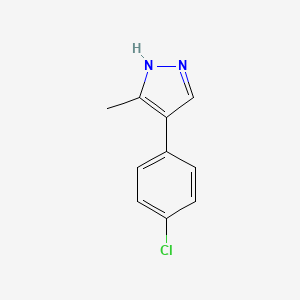

4-(4-Chlorophenyl)-3-methyl-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-7-10(6-12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIPOXCHFUQCEPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40384457 | |

| Record name | 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667400-41-1 | |

| Record name | 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40384457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: Synthesis and Characterization of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are foundational scaffolds in numerous pharmacologically active agents, and a thorough understanding of their synthesis and structural confirmation is paramount for drug discovery and development. This document outlines a robust and reproducible synthetic protocol based on the classical Knorr pyrazole synthesis, delves into the underlying reaction mechanism, and establishes a self-validating system for compound characterization using modern spectroscopic techniques. The causality behind experimental choices is explained to provide field-proven insights for professionals in the field.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in pharmaceutical sciences.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of therapeutic agents, including anti-inflammatory drugs like celecoxib, antitumor agents, and antimicrobials.[3][4][5] The specific substitution pattern of the pyrazole core dictates its biological activity. The target molecule, this compound, combines the established pyrazole scaffold with a 4-chlorophenyl moiety, a common functional group known to enhance the biological activity of various compounds.[6] This guide serves as an authoritative resource for the reliable synthesis and unambiguous characterization of this valuable chemical entity.

Synthesis of this compound

The most direct and efficient method for constructing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, a process known as the Knorr pyrazole synthesis.[7][8] This reaction is characterized by its high yields and the formation of a stable aromatic product, driven by the thermodynamic favorability of aromatization.[9]

Strategic Selection of Precursors

To achieve the desired 3-methyl and 4-(4-chlorophenyl) substitution pattern on the pyrazole ring, a specific α-substituted β-diketone is required.

-

1,3-Dicarbonyl Compound: The precursor of choice is 3-(4-chlorophenyl)pentane-2,4-dione . The two carbonyl groups will form the C3 and C5 positions of the pyrazole, the methyl groups attached to them will become the substituent at C3 (and C5, which is later removed or not present in the ideal precursor), and the central carbon, substituted with the 4-chlorophenyl group, will become C4 of the final pyrazole.

-

Hydrazine Source: Hydrazine hydrate (N₂H₄·H₂O) serves as the binucleophilic nitrogen source that will form the N1 and N2 atoms of the heterocyclic ring.

The overall synthetic transformation is depicted below.

Caption: High-level workflow for the synthesis of the target compound.

Reaction Mechanism: A Stepwise Perspective

The Knorr pyrazole synthesis proceeds via an acid-catalyzed condensation-cyclization-dehydration cascade.[3][10] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Initial Condensation: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on one of the carbonyl carbons of the β-diketone. This step is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbon more electrophilic.

-

Hydrazone Formation: A hemiaminal intermediate is formed, which rapidly dehydrates to yield a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazone then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

-

Dehydration and Aromatization: The resulting five-membered ring intermediate undergoes a final dehydration step to eliminate a second molecule of water, leading to the formation of the thermodynamically stable aromatic pyrazole ring.

Caption: Mechanistic pathway of the Knorr pyrazole synthesis.

Experimental Protocol

This protocol is designed as a self-validating system, ensuring high purity and yield.

Materials:

-

3-(4-chlorophenyl)pentane-2,4-dione

-

Hydrazine hydrate (80% solution in water)

-

Absolute Ethanol

-

Glacial Acetic Acid

-

Deionized Water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware for work-up and recrystallization

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(4-chlorophenyl)pentane-2,4-dione (e.g., 5.0 g, 1 equivalent) in absolute ethanol (40 mL).

-

Reagent Addition: To the stirred solution, add hydrazine hydrate (e.g., 1.2 equivalents) dropwise at room temperature. Following the addition of hydrazine, add 3-5 drops of glacial acetic acid to catalyze the reaction.[9]

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85°C) and maintain this temperature with vigorous stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: After completion, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice-cold deionized water (150 mL) while stirring. A white or off-white solid precipitate of the crude product will form.

-

Crude Product Collection: Collect the solid by vacuum filtration, washing the filter cake thoroughly with cold deionized water to remove any residual acetic acid and unreacted hydrazine hydrate.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture. Dissolve the crude solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 40-50°C to a constant weight. The final product should be a white crystalline solid.

Comprehensive Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic and spectrometric methods. The data presented here serves as a benchmark for validating the successful synthesis of this compound.

Spectroscopic Analysis

| Technique | Expected Observations | Rationale for Structural Confirmation |

| ¹H NMR | Aromatic Protons: Two doublets (AA'BB' system) at ~7.3-7.5 ppm. Pyrazole C5-H: Singlet at ~7.8-8.0 ppm. Methyl Protons (C3-CH₃): Singlet at ~2.3-2.5 ppm. N-H Proton: Broad singlet at ~12.0-14.0 ppm (concentration-dependent, exchanges with D₂O). | The distinct signals for the chlorophenyl ring, the isolated pyrazole proton, and the methyl group confirm the core structure and substitution pattern. The broad NH peak is characteristic of pyrazoles.[11][12] |

| ¹³C NMR | Aromatic Carbons: Multiple signals in the ~125-135 ppm range. Pyrazole Carbons: Signals for C3, C4, and C5 will appear in the heterocyclic region (~110-150 ppm). Methyl Carbon: Signal at ~10-15 ppm. | Confirms the presence of all unique carbon environments within the molecule, corroborating the ¹H NMR data.[13] |

| FT-IR | N-H Stretch: Broad band at ~3150-3300 cm⁻¹. Aromatic C-H Stretch: ~3050-3100 cm⁻¹. C=N, C=C Stretch (Ring): ~1500-1600 cm⁻¹. C-Cl Stretch: ~1090 cm⁻¹. | The presence of the N-H stretch confirms the pyrazole ring formation. The other bands are diagnostic for the aromatic and chlorophenyl functionalities.[14][15] |

Mass Spectrometry

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the synthesized compound.

-

Molecular Weight: 192.65 g/mol [16]

-

Expected Mass Spectrum:

-

The electron ionization (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak (M⁺).

-

A critical diagnostic feature will be the isotopic pattern for chlorine. Two peaks will be observed for the molecular ion: one at m/z 192 (for the ³⁵Cl isotope) and another at m/z 194 (for the ³⁷Cl isotope).[18] The relative intensity of these peaks will be approximately 3:1 , which is the natural abundance ratio of these isotopes, providing definitive evidence for the presence of a single chlorine atom in the molecule.

-

Conclusion

This guide provides an expert-level framework for the synthesis and characterization of this compound. By adhering to the detailed Knorr synthesis protocol and utilizing the comprehensive characterization benchmarks provided, researchers and drug development professionals can confidently produce and validate this important heterocyclic building block. The emphasis on the causality behind experimental choices and the establishment of a self-validating analytical workflow are designed to empower scientists to achieve reproducible and reliable results, accelerating research and development in medicinal chemistry.

References

-

Slideshare. Knorr Pyrazole Synthesis (M. Pharm) | PPTX.

-

J&K Scientific LLC. Knorr Pyrazole Synthesis.

-

Al-Ostoot, F. H., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(22), 6768.

-

Name-Reaction.com. Knorr pyrazole synthesis.

-

YouTube. synthesis of pyrazoles.

-

Chem Help Asap. Knorr Pyrazole Synthesis.

-

Google Patents. EP0020964A1 - Process for the preparation of pyrazoles.

-

Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2465-2472.

-

Wikipedia. Paal–Knorr synthesis.

-

ResearchGate. Knorr Pyrazole Synthesis.

-

ResearchGate. FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.

-

Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1961, 1612-1623.

-

EvitaChem. Buy this compound (EVT-326489).

-

PubChem. This compound.

-

CymitQuimica. This compound.

-

Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.

-

ResearchGate. Knorr pyrazole synthesis | Request PDF.

-

Springer Professional. Knorr Pyrazole Synthesis.

-

Visnav. Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.

-

Secrieru, A., et al. (2020). Crystal structure of 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1775–1778.

-

ResearchGate. IR spectral data of Pyrazoline derivatives (1-6).

-

SpectraBase. 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

-

Powers, D. G., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11653–11658.

-

World Journal of Pharmaceutical Research. chemistry and biological properties of pyrazole derivatives.

-

PubChem. 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid.

-

Chemistry Central Journal. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

-

Organic & Biomolecular Chemistry. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives.

-

SpectraBase. 4-(3-[4-Chlorophenyl]-4,5-dihydro-1-phenyl-1H-pyrazol-5-yl)-1H-imidazole - Optional[MS (GC)] - Spectrum.

-

PubChem. 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine.

-

ResearchGate. (PDF) 1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one.

-

Matrix Scientific. 4-(4-Chlorophenyl)-3-ethynyl-1-methyl-1H-pyrazole.

-

Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.

-

Benchchem. Application Note: ¹H NMR Characterization of 1-(4-Chlorophenyl)-1H-pyrazol-3-ol.

-

NIST WebBook. 1H-Pyrazole, 3-methyl-.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. visnav.in [visnav.in]

- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Buy this compound (EVT-326489) | 667400-41-1 [evitachem.com]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. name-reaction.com [name-reaction.com]

- 9. chemhelpasap.com [chemhelpasap.com]

- 10. jk-sci.com [jk-sci.com]

- 11. Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 14. researchgate.net [researchgate.net]

- 15. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 16. This compound | C10H9ClN2 | CID 2805462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound | CymitQuimica [cymitquimica.com]

- 18. 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | C10H7ClN2O2 | CID 12189266 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount for understanding their chemical behavior and biological activity. This document details the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering insights into the experimental methodologies and the interpretation of the resulting spectra. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction to this compound and the Imperative of Spectroscopic Analysis

Substituted pyrazoles are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific compound, this compound, with the molecular formula C₁₀H₉ClN₂ and a molecular weight of 192.64 g/mol , possesses a unique substitution pattern that influences its electronic and steric properties.[1][2] Accurate structural confirmation and purity assessment are critical first steps in any research and development endeavor involving this molecule. Spectroscopic techniques provide a powerful and non-destructive means to achieve this, offering a detailed fingerprint of the molecule's atomic and molecular structure.

This guide will delve into the core spectroscopic techniques used to characterize this compound, providing both the "how" and the "why" behind the experimental choices and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and stereochemical relationships.

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation:

-

Weighing the Sample: Accurately weigh 5-10 mg of this compound.

-

Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts. CDCl₃ is a common choice for many organic molecules.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0 ppm. Most commercially available deuterated solvents already contain TMS.

Data Acquisition:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion and resolution.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16-32 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.

-

Expected ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Table 1: Expected ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 13.0 | Broad Singlet | 1H | N-H (pyrazole) |

| ~7.5 - 7.3 | Multiplet | 4H | Ar-H (chlorophenyl) |

| ~7.2 | Singlet | 1H | C5-H (pyrazole) |

| ~2.3 | Singlet | 3H | -CH₃ |

Interpretation of the ¹H NMR Spectrum:

-

N-H Proton: The proton attached to the nitrogen of the pyrazole ring is expected to be significantly deshielded and appear as a broad singlet at a downfield chemical shift (around 12-13 ppm). Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

Aromatic Protons: The four protons on the 4-chlorophenyl ring will appear in the aromatic region (around 7.3-7.5 ppm). Due to the para-substitution, they will likely appear as a complex multiplet, often resembling two doublets.

-

Pyrazole C5-H Proton: The single proton on the pyrazole ring at position 5 is expected to appear as a singlet around 7.2 ppm. Its chemical shift is influenced by the aromatic nature of the pyrazole ring.

-

Methyl Protons: The three protons of the methyl group at position 3 will give rise to a sharp singlet at a more upfield position (around 2.3 ppm), as they are attached to an sp²-hybridized carbon of the pyrazole ring.

Expected ¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule.

Table 2: Expected ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~148 | C3 (pyrazole) |

| ~138 | C5 (pyrazole) |

| ~134 | C-Cl (chlorophenyl) |

| ~132 | C-ipso (chlorophenyl) |

| ~129 | C-H (chlorophenyl) |

| ~128 | C-H (chlorophenyl) |

| ~115 | C4 (pyrazole) |

| ~12 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Pyrazole Carbons: The carbon atoms of the pyrazole ring (C3, C4, and C5) will have distinct chemical shifts. C3, being attached to the methyl group and a nitrogen atom, is expected around 148 ppm. C5, adjacent to two nitrogen atoms, is also expected to be downfield, around 138 ppm. C4, bonded to the chlorophenyl group, will likely appear around 115 ppm.

-

Chlorophenyl Carbons: The aromatic carbons of the 4-chlorophenyl group will appear in the range of 128-134 ppm. The carbon atom directly attached to the chlorine (C-Cl) will be deshielded due to the inductive effect of the halogen. The ipso-carbon (the carbon attached to the pyrazole ring) will also have a distinct chemical shift.

-

Methyl Carbon: The carbon of the methyl group will appear at a significantly upfield chemical shift, typically around 12 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol for IR Analysis

Sample Preparation:

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a common and convenient method for solid samples.

-

KBr Pellet: A few milligrams of the sample are ground with potassium bromide (KBr) and pressed into a thin pellet.

Data Acquisition:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to obtain the spectrum.

-

Spectral Range: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

-

Data Presentation: The spectrum is plotted as transmittance (%) versus wavenumber (cm⁻¹).

Expected IR Spectral Data and Interpretation

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Assignment |

| 3100 - 3000 | C-H stretch (aromatic) | Medium | Ar-H |

| 2950 - 2850 | C-H stretch (aliphatic) | Medium | -CH₃ |

| ~1600, ~1500, ~1450 | C=C stretch (aromatic) | Medium-Strong | Aromatic ring |

| ~1550 | C=N stretch | Medium | Pyrazole ring |

| ~1100 - 1000 | C-Cl stretch | Strong | C-Cl bond |

| 850 - 800 | C-H bend (p-substituted) | Strong | Out-of-plane bending |

Interpretation of the IR Spectrum:

-

N-H Stretching: A broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring, often broadened due to hydrogen bonding.

-

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

-

Aromatic Ring Vibrations: The C=C stretching vibrations of both the pyrazole and chlorophenyl rings will give rise to several bands in the 1600-1450 cm⁻¹ region.

-

C=N Stretching: The stretching vibration of the C=N bond within the pyrazole ring is expected around 1550 cm⁻¹.

-

C-Cl Stretching: A strong absorption band in the fingerprint region, typically between 1100 and 1000 cm⁻¹, is characteristic of the C-Cl stretching vibration.

-

Out-of-Plane Bending: A strong band in the 850-800 cm⁻¹ region is indicative of the out-of-plane C-H bending of the para-substituted chlorophenyl ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation pattern.

Experimental Protocol for Mass Spectrometry

Ionization Method:

-

Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.

-

Electrospray Ionization (ESI): This is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺, providing a clear indication of the molecular weight.

Data Acquisition:

-

Instrumentation: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used.

-

Data Presentation: The mass spectrum is a plot of relative intensity versus the mass-to-charge ratio (m/z).

Expected Mass Spectral Data and Interpretation

Molecular Ion Peak:

-

The molecular weight of this compound is 192.64 g/mol .[1]

-

In the mass spectrum, the molecular ion peak (M⁺) will be observed at m/z 192.

-

Due to the presence of chlorine, an isotopic peak (M+2) at m/z 194 with an intensity of approximately one-third of the M⁺ peak will be observed, which is a characteristic signature for a molecule containing one chlorine atom.

Key Fragmentation Pathways:

The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for pyrazole derivatives include the loss of small, stable molecules. Expected fragment ions for this compound could include:

-

Loss of HCN (m/z 27): A common fragmentation pathway for pyrazoles.

-

Loss of a methyl radical (m/z 15): From the methyl group at the C3 position.

-

Cleavage of the chlorophenyl group.

Overall Spectroscopic Analysis Workflow

The following diagram illustrates the integrated workflow for the comprehensive spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural characterization of this compound. Each technique offers unique and complementary information, allowing for the unambiguous confirmation of the molecular structure and assessment of its purity. The data and interpretations presented in this guide serve as a valuable resource for researchers working with this and structurally related pyrazole derivatives, ensuring a solid foundation for further studies in drug discovery and materials science.

References

-

Journal of Chemical Sciences. (2019). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. [Link]

-

PubChem. This compound. [Link]

-

Preprints.org. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. [Link]

Sources

An In-Depth Technical Guide to 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole for Researchers and Drug Development Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities. Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This guide focuses on a specific, yet promising, member of this family: 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole . The strategic incorporation of a 4-chlorophenyl group and a methyl substituent on the pyrazole ring creates a molecule with distinct physicochemical characteristics that are of significant interest to researchers in drug discovery and development. This document serves as a comprehensive technical resource, consolidating available data on its properties, synthesis, and potential applications, while also highlighting areas for future investigation.

Section 1: Core Molecular Attributes and Physicochemical Properties

This compound is a solid, heterocyclic organic compound.[1] Its fundamental properties are summarized below, providing a foundational understanding for its handling, characterization, and application in a research setting.

Chemical Identity and Structure

The molecular structure of this compound features a five-membered aromatic pyrazole ring substituted at the 4-position with a 4-chlorophenyl group and at the 3-position with a methyl group.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 4-(4-chlorophenyl)-5-methyl-1H-pyrazole, 4-(4-chlorophenyl)-3-methylpyrazole[1] |

| CAS Number | 667400-41-1[1] |

| Molecular Formula | C₁₀H₉ClN₂[1] |

| Molecular Weight | 192.65 g/mol [1] |

| InChI | InChI=1S/C10H9ClN2/c1-7-10(6-12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)[1] |

| InChIKey | GIPOXCHFUQCEPZ-UHFFFAOYSA-N[1] |

| SMILES | CC1=C(C=NN1)C2=CC=C(C=C2)Cl |

Physicochemical Data

The following table summarizes the key physicochemical properties. It is important to note that some of these values are predicted and should be confirmed experimentally for critical applications.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Physical State | Solid | [1] |

| Melting Point | 155-156 °C (Predicted) | Vendor Data |

| Boiling Point | 349.5 ± 30.0 °C (Predicted) | Vendor Data |

| Density | 1.246 ± 0.06 g/cm³ (Predicted) | Vendor Data |

| pKa | 13.89 ± 0.50 (Predicted) | Vendor Data |

| Solubility | No specific experimental data is readily available. Based on its structure, it is expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO, with limited solubility in water. | General Chemical Principles |

Section 2: Synthesis and Characterization

Proposed Synthetic Pathway

A plausible and widely used method for the synthesis of 4-aryl-3-methyl-pyrazoles involves a multi-step process starting from a substituted acetophenone.

Caption: Generalized workflow for the synthesis of 4-aryl-3-methyl-pyrazoles.

A key intermediate in the synthesis of related compounds is 3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde. The synthesis of this aldehyde has been reported and can serve as a starting point for further elaboration to the target molecule.

Experimental Protocol for a Related Precursor: Synthesis of 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

This protocol, adapted from the synthesis of a similar pyrazole derivative, illustrates the Vilsmeier-Haack reaction, a common method for introducing a formyl group onto a pyrazole ring.

-

Hydrazone Formation: A mixture of 4-chloroacetophenone and phenylhydrazine is refluxed in ethanol with a catalytic amount of glacial acetic acid to yield 1-(1-(4-chlorophenyl)ethylidene)-2-phenylhydrazine.

-

Vilsmeier-Haack Reaction: The resulting hydrazone is then treated with a Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to effect cyclization and formylation, yielding 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde.

Self-Validation Insight: The progress of these reactions should be monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials and the formation of the desired products. The identity of the intermediates and the final product must be confirmed by spectroscopic methods.

Spectroscopic Characterization

Crucial Note: As of the latest literature review, detailed, experimentally verified spectral data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not publicly available. The following information is based on predicted data and analysis of closely related structures. Researchers are strongly advised to perform their own full characterization of the synthesized compound.

Table 3: Predicted Spectral Data

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons of the chlorophenyl ring (multiplets, ~7.0-7.5 ppm).- Pyrazole ring proton (singlet, ~7.5-8.0 ppm).- Methyl group protons (singlet, ~2.2-2.5 ppm).- A broad singlet for the N-H proton, which may be exchangeable with D₂O. |

| ¹³C NMR | - Aromatic carbons of the chlorophenyl ring (~125-140 ppm).- Pyrazole ring carbons (~110-150 ppm).- Methyl carbon (~10-15 ppm). |

| IR (Infrared) | - N-H stretching vibration (~3100-3300 cm⁻¹).- C-H stretching vibrations (aromatic and aliphatic, ~2900-3100 cm⁻¹).- C=C and C=N stretching vibrations of the aromatic rings (~1400-1600 cm⁻¹).- C-Cl stretching vibration (~1000-1100 cm⁻¹). |

| Mass Spec (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 192.65).- Isotopic pattern characteristic of a compound containing one chlorine atom (M+2 peak approximately one-third the intensity of the M⁺ peak).- Fragmentation pattern consistent with the pyrazole and chlorophenyl moieties. |

Section 3: Chemical Reactivity and Potential for Derivatization

The reactivity of this compound is governed by the electronic properties of the pyrazole ring and its substituents.

-

N-H Acidity and Alkylation: The N-H proton is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation to generate a library of derivatives.

-

Electrophilic Aromatic Substitution: The pyrazole ring is an electron-rich aromatic system. Electrophilic substitution, such as nitration or halogenation, is expected to occur at the 5-position, which is the most electron-rich and sterically accessible carbon atom.

-

Reactivity of the Methyl Group: The methyl group at the 3-position can potentially undergo reactions such as oxidation or halogenation under appropriate conditions, providing another handle for structural modification.

The presence of these reactive sites makes this compound an attractive scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

Section 4: Biological Activity and Therapeutic Potential

While specific biological data for this compound is limited, the broader class of pyrazole derivatives containing a 4-chlorophenyl moiety has been extensively investigated for various therapeutic applications.

Known Biological Activities of Related Pyrazole Derivatives

-

Antifungal and Antimicrobial Activity: A study on 3-(4-chlorophenyl)-4-substituted pyrazole derivatives demonstrated significant in vitro antifungal activity against several pathogenic fungal strains, as well as activity against Mycobacterium tuberculosis.[2] This suggests that the 3-(4-chlorophenyl)pyrazole core is a promising pharmacophore for the development of new anti-infective agents.

-

Anticancer Activity: Numerous pyrazole derivatives have been reported to possess anticancer properties. For instance, some chlorophenyl-substituted pyrazolone derivatives have shown excellent antiproliferative activity against human liver carcinoma cells (HepG2).[3] The chlorophenyl group is thought to enhance the binding affinity of these molecules to cancer-related protein targets.[3]

-

Anti-inflammatory Activity: The pyrazole scaffold is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs). The anti-inflammatory potential of various pyrazole derivatives has been well-documented.

Potential for Drug Discovery

The structural features of this compound make it a compelling candidate for further investigation in drug discovery programs. The 4-chlorophenyl group can engage in favorable interactions with biological targets, while the methyl group can influence the compound's metabolic stability and binding affinity. The pyrazole core provides a rigid scaffold that can be readily functionalized to optimize pharmacological properties.

Caption: Logical relationship of structural features to potential therapeutic applications.

Section 5: Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of synthetic chemistry and drug discovery. While its fundamental properties are predictable based on its structure, a notable gap exists in the literature regarding its detailed experimental characterization and specific biological evaluation.

For the research community, the following areas warrant further investigation:

-

Definitive Synthesis and Characterization: The development and publication of a robust, scalable synthetic protocol for this compound, accompanied by comprehensive spectral and physical characterization, would be of immense value.

-

Biological Screening: A systematic evaluation of this compound against a panel of biological targets, including fungal and microbial strains, cancer cell lines, and inflammatory pathway components, is crucial to unlock its therapeutic potential.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of derivatives, exploring modifications at the N-1 position of the pyrazole ring and the methyl group, would provide valuable insights into the structure-activity relationships and guide the design of more potent and selective drug candidates.

This technical guide provides a solid foundation for researchers and drug development professionals interested in this compound. It is our hope that this document will stimulate further research into this promising molecule and contribute to the advancement of new therapeutic agents.

References

-

Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). (n.d.). Retrieved from [Link]

-

Deng, X., & Mani, N. S. (n.d.). 4. Organic Syntheses Procedure. Retrieved from [Link]

-

Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. Biblioteka Nauki. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Azodye Com. JOCPR. (n.d.). Retrieved from [Link]

-

Horrocks, P., Pickard, M. R., Parekh, H. H., Patel, S. P., & Pathak, R. B. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891–4898. [Link]

Sources

- 1. This compound | C10H9ClN2 | CID 2805462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis methodologies, and explore its established and potential applications in drug discovery, grounded in authoritative scientific literature.

Core Compound Identification and Nomenclature

The subject of this guide is the pyrazole derivative with the common name this compound.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | 4-(4-chlorophenyl)-5-methyl-1H-pyrazole | [1][2] |

| Common Name | This compound | [1][2] |

| CAS Number | 667400-41-1 | [1][2][3] |

| Molecular Formula | C₁₀H₉ClN₂ | [1] |

| Molecular Weight | 192.64 g/mol | [1] |

| Canonical SMILES | CC1=C(C=NN1)C2=CC=C(C=C2)Cl | [1][2] |

| InChIKey | GIPOXCHFUQCEPZ-UHFFFAOYSA-N | [1][2] |

A notable aspect of this compound's nomenclature is the potential for tautomerism in the pyrazole ring. This can lead to ambiguity between the 3-methyl and 5-methyl positions. The International Union of Pure and Applied Chemistry (IUPAC) name designates it as 4-(4-chlorophenyl)-5-methyl-1H-pyrazole, while it is also commonly referred to as this compound in various chemical databases and by suppliers.[1][2] This guide will utilize the latter, more common name, while acknowledging the IUPAC designation.

Synthesis of this compound: A Methodological Overview

The synthesis of pyrazole derivatives is a well-established area of organic chemistry. The Knorr pyrazole synthesis and the Paal-Knorr synthesis are foundational methods for constructing the pyrazole ring. These reactions typically involve the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound involves disconnecting the pyrazole ring to reveal a 1,3-dicarbonyl precursor and hydrazine.

Caption: Retrosynthetic analysis of the target molecule.

Proposed Experimental Protocol: Knorr Pyrazole Synthesis

This protocol is a representative method adapted from established pyrazole synthesis procedures.

Objective: To synthesize this compound from 1-(4-chlorophenyl)propan-1,2-dione and hydrazine hydrate.

Materials:

-

1-(4-chlorophenyl)propan-1,2-dione

-

Hydrazine hydrate

-

Glacial acetic acid

-

Ethanol

-

Deionized water

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(4-chlorophenyl)propan-1,2-dione (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add a solution of hydrazine hydrate (1.1 equivalents) in ethanol. Add a catalytic amount of glacial acetic acid.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure.

-

Isolation: Pour the concentrated mixture into ice-cold water to precipitate the crude product.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Physicochemical Properties and Data

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Physical State | Solid | [1] |

| XLogP3 | 2.9 | Computed |

| Hydrogen Bond Donor Count | 1 | Computed |

| Hydrogen Bond Acceptor Count | 1 | Computed |

| Rotatable Bond Count | 1 | Computed |

Applications in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of therapeutic activities.[4][5] Derivatives of this compound are actively being investigated for their potential as therapeutic agents.

Anticancer Activity

Many pyrazole derivatives exhibit potent anticancer properties. Research on related compounds suggests that the 4-(4-chlorophenyl)pyrazole moiety can serve as a core for the development of kinase inhibitors. Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The introduction of a 4-chlorophenyl group can enhance the binding affinity of the molecule to the ATP-binding pocket of various kinases.

Caption: Proposed mechanism of kinase inhibition.

Anti-inflammatory and Analgesic Properties

The pyrazole nucleus is a key component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[6] These drugs often exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain.[7] The anti-inflammatory potential of pyrazole derivatives containing a 4-chlorophenyl group has been reported, suggesting that this compound could serve as a scaffold for novel anti-inflammatory agents with potentially improved selectivity and side-effect profiles.[8][9]

Antimicrobial and Antifungal Activity

Derivatives of 3-(4-chlorophenyl)-pyrazole have been synthesized and evaluated for their in vitro antifungal and antitubercular activities.[10][11] Some of these compounds have demonstrated significant activity against pathogenic fungal strains and Mycobacterium tuberculosis. This suggests that the this compound core could be a valuable starting point for the development of new antimicrobial agents.

Conclusion and Future Perspectives

This compound is a versatile heterocyclic compound with a promising profile for drug discovery and development. Its straightforward synthesis and the proven therapeutic potential of the pyrazole scaffold make it an attractive candidate for further investigation. Future research should focus on the synthesis of novel derivatives, comprehensive in vitro and in vivo pharmacological evaluation, and detailed mechanistic studies to fully elucidate its therapeutic potential. The exploration of its activity as a kinase inhibitor, in particular, holds significant promise for the development of targeted cancer therapies.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Vala, R. M., et al. (2021). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. RSC Advances, 11(35), 21567-21577. [Link]

-

MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Haque, M. R., et al. (2022). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one. Dhaka University Journal of Pharmaceutical Sciences, 21(1), 1-11. [Link]

-

ResearchGate. Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one. [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. chemistry and biological properties of pyrazole derivatives. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

National Institutes of Health. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Horrocks, P., et al. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891-4898. [Link]

-

Royal Society of Chemistry. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. [Link]

-

Smole, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 14(1), 1-13. [Link]

-

Rostom, S. A. F., et al. (2010). Polysubstituted Pyrazoles, Part 6. Synthesis of Some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl Derivatives Linked to Nitrogenous Heterocyclic Ring Systems as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry, 18(7), 2767-2776. [Link]

-

Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

-

ResearchGate. Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. [Link]

-

PubMed Central. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

-

Encyclopedia.pub. Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

PubMed Central. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. html.rhhz.net [html.rhhz.net]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 7. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthetic methodologies related to 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole. This pyrazole derivative is of significant interest in medicinal chemistry and drug discovery due to the established broad-spectrum biological activities of the pyrazole scaffold. This document aims to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties make it a "privileged scaffold," meaning it can interact with a wide range of biological targets.[3][4] Consequently, pyrazole derivatives have been successfully developed into a variety of therapeutic agents, including anti-inflammatory drugs, anticancer agents, and antimicrobials.[1][5] The compound this compound embodies the key features of this class of molecules, combining the versatile pyrazole core with a synthetically accessible substitution pattern that allows for further chemical modification and exploration of its biological potential.

Molecular Structure and Chemical Identity

Nomenclature and Tautomerism

The systematic IUPAC name for this compound is 4-(4-chlorophenyl)-5-methyl-1H-pyrazole .[6] However, it is also commonly referred to as this compound. This ambiguity arises from the phenomenon of annular tautomerism inherent to N-unsubstituted pyrazoles.[4][7] The proton on the nitrogen atom can rapidly migrate between the two nitrogen atoms, rendering the 3- and 5-positions chemically equivalent on the NMR timescale.[7] Therefore, both names are considered correct and refer to the same molecule. For the purpose of clarity and adherence to IUPAC conventions which prioritize the lowest possible locant numbers for substituents, "5-methyl" is the preferred designation.

Tautomerism of this compound

Caption: Annular tautomerism in the pyrazole ring.

Key Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 667400-41-1 | [6] |

| Molecular Formula | C₁₀H₉ClN₂ | [8] |

| Molecular Weight | 192.64 g/mol | [6] |

| SMILES | CC1=C(C=NN1)C2=CC=C(C=C2)Cl | [6] |

| InChI Key | GIPOXCHFUQCEPZ-UHFFFAOYSA-N | [6][8] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Solid | [8] |

| Melting Point | 155-156 °C | [9] |

| Boiling Point | 349.5 ± 30.0 °C (Predicted) | [9] |

| Density | 1.246 ± 0.06 g/cm³ (Predicted) | [9] |

| pKa | 13.89 ± 0.50 (Predicted) | [9] |

Synthesis of this compound

General Synthetic Workflow

Caption: Generalized synthetic route to the target pyrazole.

Representative Synthetic Protocol

This protocol is a generalized procedure and may require optimization for specific laboratory conditions.

Step 1: Synthesis of the Enaminone Intermediate

-

To a solution of 1-(4-chlorophenyl)propan-2-one (1 equivalent) in an appropriate solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.1 equivalents).

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminone intermediate.

Step 2: Cyclocondensation to Form the Pyrazole Ring

-

Dissolve the crude enaminone intermediate in a suitable solvent, such as ethanol or acetic acid.

-

Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours, again monitoring by TLC.

-

After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration.

-

If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this specific molecule are not provided in the search results, typical spectroscopic features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show a singlet for the methyl group protons (around 2.2-2.5 ppm), aromatic protons of the chlorophenyl ring (as a set of doublets in the 7.2-7.5 ppm region), a singlet for the pyrazole ring proton (around 7.5-8.0 ppm), and a broad singlet for the N-H proton (which may be solvent-dependent and could appear over a wide range, or may exchange with D₂O).

-

¹³C NMR: The spectrum would display signals for the methyl carbon (around 10-15 ppm), the carbons of the pyrazole ring (in the 100-150 ppm range), and the carbons of the chlorophenyl ring (in the 120-140 ppm range), including the carbon bearing the chlorine atom.

-

IR Spectroscopy: Key vibrational bands would include N-H stretching (a broad peak around 3100-3300 cm⁻¹), C-H stretching (aromatic and aliphatic, around 2900-3100 cm⁻¹), C=C and C=N stretching in the aromatic and pyrazole rings (in the 1400-1600 cm⁻¹ region), and a strong C-Cl stretching band (typically in the 1000-1100 cm⁻¹ region).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 192, along with an M+2 peak at m/z 194 with approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.

Potential Applications and Biological Activity

The pyrazole scaffold is a well-known pharmacophore with a wide range of biological activities.[1][2] Derivatives of pyrazole have been extensively investigated and developed as:

-

Anti-inflammatory Agents: Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID), features a pyrazole core.[3]

-

Anticancer Agents: Numerous pyrazole-containing compounds have shown potent antiproliferative activity against various cancer cell lines.[5]

-

Antimicrobial Agents: Pyrazole derivatives have demonstrated efficacy against a range of bacterial and fungal pathogens.[1]

While specific biological data for this compound is not detailed in the provided search results, its structural similarity to other biologically active pyrazoles suggests it is a promising candidate for screening in these and other therapeutic areas.

Safety and Handling

Based on safety data for structurally related compounds, this compound should be handled with appropriate care in a laboratory setting.[6][10]

-

General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[6][10]

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[6][10]

-

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.

-

In case of skin contact: Wash off with soap and plenty of water.

-

If inhaled: Move the person to fresh air.

-

If swallowed: Rinse mouth with water. Seek medical attention in all cases of exposure.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable heterocyclic compound with a well-defined molecular structure and physicochemical properties. Its synthesis can be achieved through established chemical methodologies. Given the proven track record of the pyrazole scaffold in drug discovery, this molecule represents a promising starting point for the development of new therapeutic agents. Further research into its specific biological activities is warranted. This guide provides a solid foundation for researchers to understand and utilize this compound in their scientific endeavors.

References

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). MDPI. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery | Request PDF. (n.d.). ResearchGate. [Link]

-

Current status of pyrazole and its biological activities. (n.d.). PubMed Central. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. [Link]

-

This compound | C10H9ClN2 | CID 2805462. (n.d.). PubChem. [Link]

-

1H-Pyrazole, 3-methyl-. (n.d.). NIST WebBook. [Link]

-

3-Methylpyrazole | C4H6N2 | CID 15073. (n.d.). PubChem. [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. (n.d.). NIH. [Link]

-

The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. (n.d.). ResearchGate. [Link]

-

FIG. 5. Structures and tautomerism of substituted pyrazoles studied in... (n.d.). ResearchGate. [Link]

Sources

- 1. 3-Methylpyrazole | C4H6N2 | CID 15073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1H-Pyrazole, 3-methyl- [webbook.nist.gov]

- 5. Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C10H9ClN2 | CID 2805462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 9. rsc.org [rsc.org]

- 10. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of the Pyrazole Scaffold in Modern Chemistry

An In-depth Technical Guide to the Synthesis of 4-(4-Chlorophenyl)-3-methyl-1H-pyrazole Derivatives

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and materials science. Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antitumor, antifungal, and antimicrobial effects.[1][2][3][4] The specific substitution pattern of the pyrazole core profoundly influences its pharmacological profile. The this compound moiety, in particular, combines the established bio-isosteric properties of a halogenated phenyl ring with the pyrazole nucleus, making it a compound of significant interest for drug development professionals. The chlorophenyl group can enhance binding affinity to biological targets through halogen bonding and increased lipophilicity, potentially improving potency and pharmacokinetic properties.[5]

This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering field-proven insights into reaction mechanisms, detailed experimental protocols, and optimization strategies for researchers and scientists in drug development.

Core Target Structure:

Part 1: The Knorr Pyrazole Synthesis: A Foundational Approach

The most direct and historically significant method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[7][8] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[9][10] The versatility and reliability of this method have established it as a primary tool for synthesizing a wide array of polysubstituted pyrazoles.

Underlying Mechanism

The Knorr synthesis proceeds through a well-elucidated mechanism involving nucleophilic attack, imine formation, and intramolecular cyclization followed by dehydration.[9][11] When an unsymmetrical 1,3-diketone is reacted with a substituted hydrazine, a mixture of regioisomers can be formed.[12] However, for the synthesis of the title compound using hydrazine hydrate, this issue is averted.

The reaction is typically catalyzed by an acid, which protonates a carbonyl group, activating it for nucleophilic attack by the hydrazine.[9] The sequence is as follows:

-

Initial Condensation: One nitrogen atom of the hydrazine molecule attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

-

Intermediate Formation: This leads to the formation of a hemiaminal intermediate, which quickly dehydrates to form a hydrazone.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

-

Dehydration and Aromatization: The resulting cyclic intermediate undergoes a final dehydration step to yield the stable, aromatic pyrazole ring.[11]

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Key Starting Material: 2-Methyl-1-(4-chlorophenyl)butane-1,3-dione

The critical precursor for this synthesis is the β-diketone, 2-methyl-1-(4-chlorophenyl)butane-1,3-dione. This can be prepared via a Claisen condensation between 4'-chloroacetophenone and ethyl propionate using a strong base like sodium ethoxide or sodium hydride.

Detailed Experimental Protocol

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

2-Methyl-1-(4-chlorophenyl)butane-1,3-dione

-

Hydrazine hydrate (64-80% solution)

-

Glacial Acetic Acid or Ethanol

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-methyl-1-(4-chlorophenyl)butane-1,3-dione in a suitable solvent such as glacial acetic acid or ethanol.

-

Reagent Addition: Add 1.1 equivalents of hydrazine hydrate dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-120 °C, depending on the solvent) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If using acetic acid, carefully neutralize the mixture with a saturated sodium bicarbonate solution. If a solid precipitates, it can be collected by vacuum filtration.

-

Extraction: If the product remains in solution, pour the mixture into a separatory funnel containing deionized water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic layers and wash sequentially with deionized water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.

Part 2: Alternative Synthetic Strategies

While the Knorr synthesis is robust, other methods offer alternative pathways, particularly when specific precursors are more readily available.

Synthesis from α,β-Unsaturated Systems

The reaction of α,β-unsaturated ketones (chalcones) or aldehydes with hydrazines provides a route to pyrazolines, which can then be oxidized to the corresponding pyrazoles.[7]

-

Step 1 (Cyclocondensation): A suitable α,β-unsaturated carbonyl compound is reacted with hydrazine to form a 5-membered pyrazoline ring via a Michael addition followed by cyclization.

-

Step 2 (Oxidation): The pyrazoline intermediate is then oxidized to the aromatic pyrazole. Common oxidizing agents include iodine, bromine, or simply exposure to air, sometimes with a catalyst.

Caption: Synthesis of pyrazoles from chalcone precursors.

Multi-Component Reactions (MCRs)

Modern synthetic chemistry often favors multi-component reactions for their efficiency and atom economy. Several MCRs have been developed for pyrazole synthesis. For instance, a one-pot synthesis can involve the reaction of an aldehyde (4-chlorobenzaldehyde), a compound with an active methylene group (e.g., ethyl acetoacetate to later introduce the methyl group), and hydrazine.[13] These reactions are often catalyzed and can proceed under green conditions, such as in water or under solvent-free conditions.[14]

Part 3: Optimization and Characterization

Optimization of Reaction Conditions

The yield and purity of the final product are highly dependent on the reaction conditions. Key parameters to optimize include the choice of solvent, catalyst, and temperature.

| Parameter | Variation | Effect on Yield/Reaction Time | Rationale & Insights |

| Solvent | Ethanol, Acetic Acid, DMF, Water | Acetic acid often serves as both solvent and catalyst, accelerating the dehydration steps and typically leading to shorter reaction times.[15] Aprotic dipolar solvents like DMF can also give excellent results.[8] | The polarity and protic/aprotic nature of the solvent influence the solubility of reactants and the stability of intermediates. |

| Catalyst | Acidic (e.g., HCl, H₂SO₄), Lewis Acid (e.g., LiClO₄), Nano-catalysts (e.g., nano-ZnO) | Catalytic amounts of acid can significantly speed up the reaction.[16] Eco-friendly catalysts like nano-ZnO have been shown to give excellent yields with easy work-up.[8] | Catalysts lower the activation energy, particularly for the dehydration steps, which are often rate-limiting. |

| Temperature | Room Temperature to Reflux | While some reactions proceed at room temperature, heating to reflux generally ensures complete conversion and reduces reaction time.[17] | Higher temperatures provide the necessary energy to overcome activation barriers for cyclization and dehydration. |

Spectroscopic Characterization

Confirmation of the synthesized this compound structure is achieved through standard analytical techniques.

-

¹H NMR (Proton NMR): Expected signals would include a singlet for the methyl (CH₃) group (around 2.3 ppm), aromatic protons from the chlorophenyl ring (typically two doublets in the 7.2-7.5 ppm range), a signal for the pyrazole C-H proton, and a broad singlet for the N-H proton (which can vary widely in chemical shift or exchange with D₂O).[18]

-

¹³C NMR (Carbon NMR): Will show distinct signals for the methyl carbon, the sp² carbons of the pyrazole and chlorophenyl rings, including the carbon attached to chlorine.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.64 g/mol ), with a characteristic M+2 isotopic pattern (approximately 3:1 ratio) due to the presence of the chlorine atom.[18][19]

-

FT-IR (Infrared Spectroscopy): Key absorption bands would include N-H stretching (broad, ~3200-3400 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2900-3100 cm⁻¹), C=N and C=C stretching in the aromatic region (~1450-1600 cm⁻¹), and a C-Cl stretching band (~1000-1100 cm⁻¹).[18]

Conclusion

The synthesis of this compound derivatives is most reliably achieved through the classic Knorr pyrazole synthesis, which offers high yields and operational simplicity. Alternative methods, including those starting from α,β-unsaturated systems or employing multi-component strategies, provide valuable flexibility depending on precursor availability and desired process efficiency. Careful optimization of solvent, catalyst, and temperature is crucial for maximizing yield and purity. The robust characterization of these compounds using modern spectroscopic techniques is essential for validating their structure and advancing their application in drug discovery and development. The insights and protocols detailed in this guide serve as a foundational resource for scientists working to explore the vast potential of this privileged chemical scaffold.

References

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). Molecules. [Link]

-

Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC. [Link]

- Process for the preparation of pyrazoles. (n.d.).

-

synthesis of pyrazoles. (2019). YouTube. [Link]

-

Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2024). Molecules. [Link]

-

Knorr pyrazole synthesis | Request PDF. (n.d.). ResearchGate. [Link]

-

Paal–Knorr pyrrole synthesis | Request PDF. (n.d.). ResearchGate. [Link]

-

Optimization of the reaction conditions for the synthesis of pyrazole... (n.d.). ResearchGate. [Link]

-

Optimization of reaction conditions | Download Scientific Diagram. (n.d.). ResearchGate. [Link]

-

Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2007). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Chemistry and biological properties of pyrazole derivatives. (2022). World Journal of Pharmaceutical Research. [Link]

-

Photophysical and biological studies on structurally modified chlorophenyl-substituted pyrazolone derivatives. (2023). Biblioteka Nauki. [Link]

-

Synthesis and Characterization of Azodye... (2021). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. (n.d.). Atmiya University. [Link]

-

Current status of pyrazole and its biological activities. (2015). Journal of Pharmacy And Bioallied Sciences. [Link]

-

This compound. (n.d.). Jennychem. [Link]

-

Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). Molecules. [Link]

-

Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. (2025). IUCrData. [Link]

-

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem. [Link]

-

1H-Pyrazole, 5-(4-chlorophenyl)-3-methyl-1-phenyl-. (n.d.). SpectraBase. [Link]

Sources

- 1. Buy (3-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-YL)methanol [smolecule.com]

- 2. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bibliotekanauki.pl [bibliotekanauki.pl]

- 6. This compound | C10H9ClN2 | CID 2805462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. researchgate.net [researchgate.net]

- 11. youtube.com [youtube.com]

- 12. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]

- 16. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

- 17. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jocpr.com [jocpr.com]

- 19. 3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid | C10H7ClN2O2 | CID 12189266 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable structural versatility and capacity for diverse molecular interactions have rendered it a "privileged scaffold" in the design of novel therapeutics. This guide provides a comprehensive technical overview of the multifaceted biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will explore key therapeutic areas where pyrazoles have made a significant impact, including anti-inflammatory, anticancer, and antimicrobial applications, supported by field-proven insights and detailed experimental protocols. This document is intended to serve as a vital resource for researchers and drug development professionals, facilitating the rational design and advancement of next-generation pyrazole-based therapeutic agents.

Introduction: The Enduring Significance of the Pyrazole Moiety